2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions. One common method includes the use of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation . This method is advantageous due to its short reaction time and convenient product isolation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry, such as the use of microwave-assisted synthesis and solvent-free conditions, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like iodine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Iodine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
- 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs .
Biological Activity
The compound 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article aims to consolidate current research findings regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.
Research indicates that this compound acts primarily as an inhibitor of specific kinases involved in signaling pathways related to cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine core is known for its ability to interact with ATP-binding sites in various kinases, leading to the inhibition of downstream signaling cascades associated with cancer cell growth and inflammation.
Inhibitory Effects on Kinases
Studies have shown that compounds structurally related to This compound exhibit significant inhibitory effects on several kinases:
The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, highlighting the potency of these compounds.
Case Studies
- Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Inflammatory Models : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The effectiveness of This compound can be attributed to specific modifications in its structure:
- Methyl Substitution : The presence of a methyl group at the 2-position enhances binding affinity to kinase targets.
- Trifluoromethyl Group : This group increases lipophilicity, improving cellular uptake and bioavailability.
Properties
IUPAC Name |
1-methyl-4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N8/c1-10-23-12(16(17,18)19)7-13(24-10)26-3-5-27(6-4-26)15-11-8-22-25(2)14(11)20-9-21-15/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKBTZQBBXQUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.